3-(2-methyl-2H-tetrazol-5-yl)-pyridine
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Overview
Description
3-(2-methyl-2H-tetrazol-5-yl)-pyridine is a heterocyclic compound that contains a tetrazole ring substituted with a methyl group and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-2H-tetrazol-5-yl)-pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyanopyridine with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-2H-tetrazol-5-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The methyl and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other nitrogen heterocycles.
Scientific Research Applications
3-(2-methyl-2H-tetrazol-5-yl)-pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-methyl-2H-tetrazol-5-yl)-pyridine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(3-pyridyl)-1H-tetrazole: Similar structure but different tautomeric form.
3-Methyl-5-(3-pyridyl)-2H-tetrazole: Methyl group positioned differently on the tetrazole ring.
5-(3-Pyridyl)-2H-tetrazole: Lacks the methyl substitution.
Uniqueness
3-(2-methyl-2H-tetrazol-5-yl)-pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and pyridyl groups can enhance its ability to interact with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H7N5 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-(2-methyltetrazol-5-yl)pyridine |
InChI |
InChI=1S/C7H7N5/c1-12-10-7(9-11-12)6-3-2-4-8-5-6/h2-5H,1H3 |
InChI Key |
VOUCHCXAPUMFFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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